tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate

Chiral Synthesis Enantiomeric Excess Medicinal Chemistry

Racemic or des-methyl analogs introduce conformational ambiguity that can abolish target engagement. This (S)-enantiopure building block solves that problem with a defined 3-methyl stereocenter and dual Boc/aniline handles. - Single stereoisomer ensures predictable ternary complex geometry for PROTAC development. - Pre-installed 4-aminophenyl group bypasses 2-3 deprotection/coupling steps vs. simpler piperazine precursors. - Orthogonal protection enables sequential conjugation to E3 ligase ligands and target warheads. Typical purity: 98% (HPLC). Ships ambient, store at 2-8°C protected from light.

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
Cat. No. B13656232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate
Molecular FormulaC16H25N3O2
Molecular Weight291.39 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C
InChIInChI=1S/C16H25N3O2/c1-12-11-18(15(20)21-16(2,3)4)9-10-19(12)14-7-5-13(17)6-8-14/h5-8,12H,9-11,17H2,1-4H3/t12-/m0/s1
InChIKeyKASHFLUTNUOVHI-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Piperazine Building Block Overview


tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate (CAS 1638251-84-9) is a chiral, orthogonally protected piperazine derivative used as a synthetic intermediate in medicinal chemistry . It features a Boc-protected piperazine nitrogen, a free primary aniline for further functionalization, and a defined (S)-configuration at the 3-methyl substituent . This combination of stereochemical definition and dual reactive handles distinguishes it from simpler achiral or non-methylated analogs, enabling the construction of enantiopure drug candidates and targeted protein degraders .

Scientific Risk of Generic Substitution


Replacing this compound with a racemic mixture, the R-enantiomer, or the des-methyl analog (e.g., tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, CAS 170911-92-9) introduces uncontrolled variables that can compromise downstream results. The (S)-3-methyl group directly influences the conformational bias of the piperazine ring and the spatial orientation of the derived pharmacophore [1]. In PROTAC linker applications, even slight modifications to the piperazine moiety are known to alter the pKa by up to 3 units, which can eliminate target degradation activity [2]. Furthermore, the defined stereochemistry is critical for the synthesis of chiral drugs like the KRAS G12C inhibitor Sotorasib, where the (S)-methylpiperazine fragment is a key structural component .

Quantitative Differentiation Dimensions


Stereochemical Purity vs. Racemic Building Blocks

The target compound is supplied as the single (S)-enantiomer with a typical purity of ≥97% (HPLC) and a defined stereochemical configuration, whereas the commonly available racemic tert-butyl 4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate (CAS 337530-60-6) contains both enantiomers in equal proportion . The (R)-enantiomer (CAS not widely catalogued) and the des-methyl analog (CAS 170911-92-9) lack the specific (S)-3-methyl substitution pattern required for asymmetric induction in downstream steps .

Chiral Synthesis Enantiomeric Excess Medicinal Chemistry

Dual Orthogonal Reactive Handles for Versatility

The Boc-piperazine nitrogen and the free aniline NH₂ provide two chemically addressable sites for sequential derivatization. In contrast, 1-Boc-4-(4-aminophenyl)piperazine (CAS 170911-92-9) lacks the 3-methyl substituent, which reduces conformational rigidity and alters the spatial vector of the aniline group . In PROTAC linker design, the insertion of a methyl-substituted piperazine has been shown to modulate the pKa of the piperazine nitrogen by up to ~3 units compared to the unsubstituted ring, directly impacting solubility and ternary complex formation [1].

Orthogonal Protection PROTAC Linkers Bioconjugation

Key Intermediate for KRAS G12C Inhibitors

(S)-1-Boc-3-methylpiperazine, the structural core of this compound, is an established drug intermediate in the synthesis of Sotorasib (AMG 510), an FDA-approved KRAS G12C inhibitor . The target compound extends this scaffold with a 4-aminophenyl group, providing a more advanced intermediate that can be directly coupled to electrophilic warheads via the free aniline . In contrast, the des-methyl analog or racemic version would yield stereochemically undefined products that are unsuitable for pharmaceutical development without additional resolution [1].

KRAS G12C Sotorasib Oncology

Biological Activity in Epigenetic Assays

According to BindingDB records, derivatives incorporating the 4-(4-aminophenyl)piperazine scaffold have shown inhibitory activity against PRMT4/CARM1 with IC₅₀ values in the low nanomolar range (e.g., IC₅₀ = 8.4 nM for related compounds) [1]. While direct comparative data for the Boc-protected (S)-enantiomer versus the unprotected or racemic form at this specific target are not publicly available, the presence of the stereodefined 3-methyl group is expected to influence binding orientation within the PRMT4 active site based on structural analysis of co-crystal structures of related inhibitors [2].

PRMT4 CARM1 Epigenetics

Optimal Application Scenarios


Enantioselective PROTAC Linker–Warhead Synthesis

The orthogonally protected (S)-enantiomer is ideal for constructing PROTAC molecules that require a chiral piperazine linker. The Boc group can be selectively removed under acidic conditions to expose the piperazine nitrogen for conjugation to an E3 ligase ligand, while the free aniline can be coupled to a target-protein-binding warhead via amide bond formation or reductive amination. Unlike racemic linkers, this defined stereochemistry ensures a single product with predictable 3D geometry, which is critical for forming a stable ternary complex . As demonstrated in published PROTAC linker studies, the pKa of a piperazine-containing linker is highly sensitive to substitution, and a methyl group can shift the protonation equilibrium, influencing cellular permeability and solubility [1].

Next-Generation KRAS G12C Degrader Synthesis

Given that (S)-1-Boc-3-methylpiperazine is a key intermediate for Sotorasib, this more advanced building block—with the 4-aminophenyl group pre-installed—accelerates the synthesis of Sotorasib analogs and PROTAC-based KRAS G12C degraders. The aniline nitrogen can be directly functionalized with acrylamide warheads or linked to CRBN/VHL ligands, bypassing multiple deprotection and coupling steps that would be required if starting from simpler piperazine precursors . For industrial procurement, this translates to shorter synthetic routes and reduced process development time .

Epigenetic Probe Development for PRMT4

The 4-aminophenylpiperazine scaffold is a validated pharmacophore for protein arginine methyltransferase (PRMT) inhibition. This (S)-enantiopure building block enables the synthesis of stereochemically defined PRMT4/CARM1 inhibitors for chemical biology studies. The free aniline serves as a versatile attachment point for introducing diverse substituents that explore the PRMT4 substrate-binding pocket, while the (S)-methyl configuration may provide selectivity advantages over the R-enantiomer that can only be realized with enantiopure starting material [1].

Fragment-Based Drug Discovery Library

As a fragment-sized molecule (MW 291.39) with two chemically distinct reactive handles, this compound is suitable for inclusion in fragment libraries designed for covalent or reversible screening campaigns. The defined stereochemistry reduces the number of possible stereoisomers in any derived hit, simplifying hit validation and structure determination compared to racemic fragments [1].

Quote Request

Request a Quote for tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.